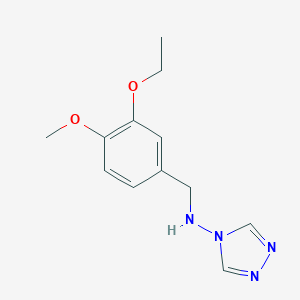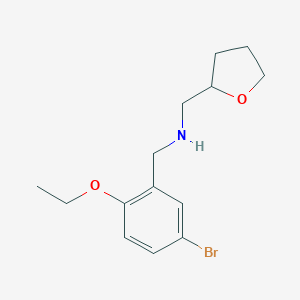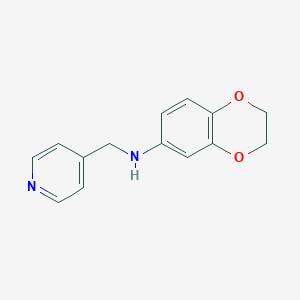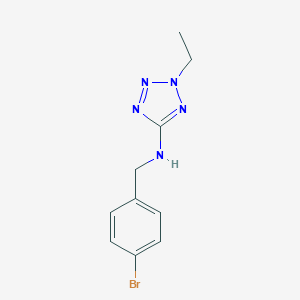![molecular formula C17H19N3O2S B276774 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide, also known as MPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPS belongs to the class of pyrimidine derivatives, which are widely used in the pharmaceutical industry due to their diverse range of biological activities.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes such as DNA synthesis and cell division. 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has also been found to reduce oxidative stress and inflammation in cells, which may contribute to its anti-cancer and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide in lab experiments is its diverse range of biological activities, which makes it a useful tool for investigating a wide range of cellular processes. However, one limitation of using 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several potential future directions for research involving 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide. One area of interest is the development of new cancer therapies based on the anti-cancer properties of 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide. Another potential application is the use of 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide as an anti-inflammatory agent for the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves the reaction of 2-mercapto-6-methyl-4-prop-2-enylpyrimidine with 4-methylphenylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide.
Scientific Research Applications
2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has been found to exhibit a wide range of biological activities, which makes it an attractive compound for scientific research. It has been extensively studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro. 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has also been investigated for its anti-inflammatory and antioxidant properties, as well as its potential use as an antifungal agent.
properties
Molecular Formula |
C17H19N3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19N3O2S/c1-4-5-14-12(3)18-17(20-16(14)22)23-10-15(21)19-13-8-6-11(2)7-9-13/h4,6-9H,1,5,10H2,2-3H3,(H,19,21)(H,18,20,22) |
InChI Key |
HLFSXDIXKACHOD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C)CC=C |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C)CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)

![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)

![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)

![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)